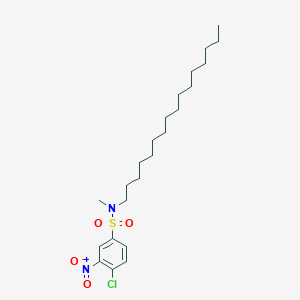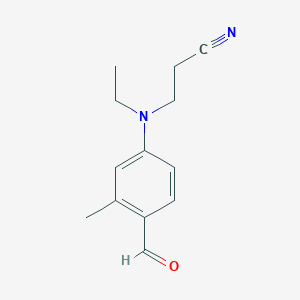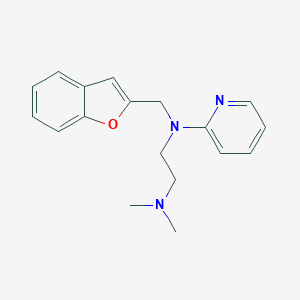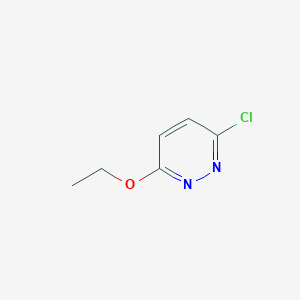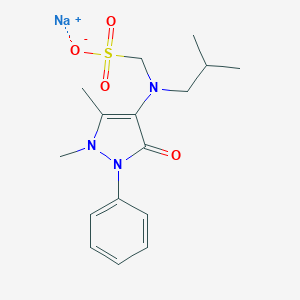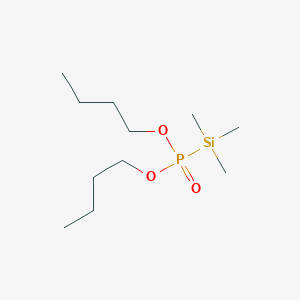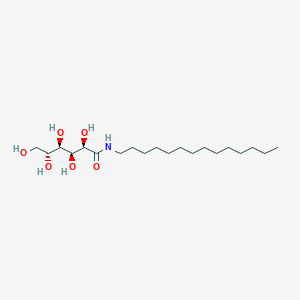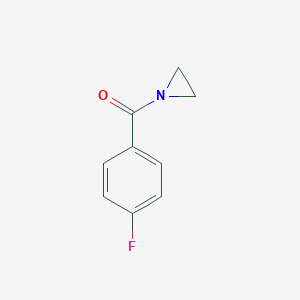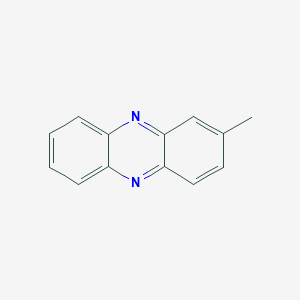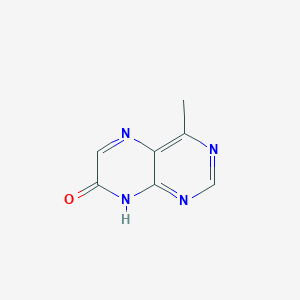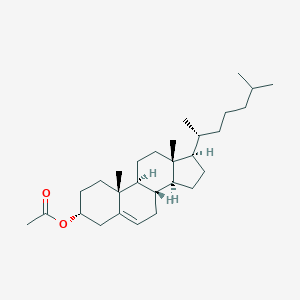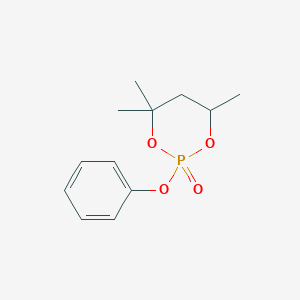
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, commonly known as TMDP, is a cyclic phosphonate compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. TMDP is a white crystalline solid that is soluble in organic solvents, and its synthesis method involves the reaction of phenol with phosphorus oxychloride and trimethylamine.
Mechanism Of Action
The mechanism of action of TMDP is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation leads to the activation of the metal ion, which then catalyzes the desired reaction.
Biochemical And Physiological Effects
TMDP has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One of the main advantages of TMDP is its high catalytic activity, which makes it an efficient catalyst for various organic reactions. However, TMDP is also relatively expensive and can be difficult to handle due to its sensitivity to air and moisture.
Future Directions
There are several future directions for the study of TMDP. One potential area of research is the development of new synthetic routes for TMDP, which could lead to more efficient and cost-effective production methods. Another area of research is the investigation of TMDP's potential applications as a flame retardant, which could have significant implications for the development of new materials with improved fire resistance. Additionally, further studies are needed to fully understand the mechanism of action of TMDP and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of TMDP involves the reaction of phenol with phosphorus oxychloride and trimethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the oxygen atom of the phenol attacks the phosphorus atom of the phosphorus oxychloride, leading to the formation of an intermediate. This intermediate then reacts with trimethylamine to form TMDP.
Scientific Research Applications
TMDP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TMDP is in the field of catalysis, where it has been shown to act as an efficient catalyst for various organic reactions. TMDP has also been investigated for its potential use as a flame retardant, due to its ability to inhibit the combustion of organic materials.
properties
CAS RN |
19219-96-6 |
|---|---|
Product Name |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O4P/c1-10-9-12(2,3)16-17(13,14-10)15-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
HLMLMHXDDRMQAX-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
Canonical SMILES |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
synonyms |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




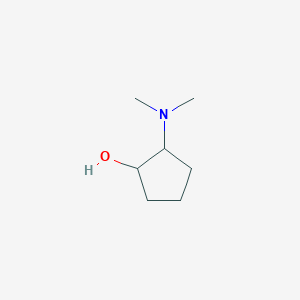
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
